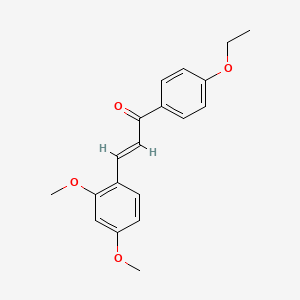

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

説明

“(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features a 2,4-dimethoxyphenyl group at the β-position and a 4-ethoxyphenyl group at the α-position of the propenone backbone. This substitution pattern confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, with methoxy and ethoxy substituents modulating solubility, crystallinity, and intermolecular interactions such as hydrogen bonding and π-stacking .

The compound’s structural rigidity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in targeting protein-protein interactions (e.g., viral spike proteins) or enzymatic pathways (e.g., malaria parasite redox systems) .

特性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-9-5-14(6-10-16)18(20)12-8-15-7-11-17(21-2)13-19(15)22-3/h5-13H,4H2,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQZRVKZQGVJJ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

- IUPAC Name : (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C18H18O4

- CAS Number : 219298-57-4

The chalcone structure typically consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is critical for its biological activity.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines.

- Mechanism of Action :

-

In Vitro Studies :

- A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 9.76 µM to 40.83 µM for various derivatives .

- The compound's structural modifications, such as methoxy and ethoxy substitutions, have been correlated with enhanced anticancer activity .

Case Studies

Several case studies highlight the effectiveness of chalcones in cancer therapy:

-

Study on Breast Cancer :

A derivative similar to (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one demonstrated a significant reduction in cell viability in MDA-MB-231 cells with an IC50 value of approximately 20 nM. The study indicated that the compound induced apoptosis via the p53 pathway . -

Melanoma Treatment :

In another study focusing on melanoma cell lines, chalcone derivatives exhibited selective cytotoxicity with a notable selectivity index (SI) against cancer cells compared to normal cells .

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related chalcone derivatives have shown efficacy in animal models, indicating potential therapeutic applications.

Comparative Analysis of Chalcone Derivatives

| Compound Name | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| CTR-21 | Methoxy-substituted | 16.4 | MDA-MB-231 |

| CTR-32 | Ethoxy-substituted | 20 | HeLa |

| (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | Target Compound | TBD | TBD |

The table above compares the target compound with other known chalcones regarding their anticancer activity.

類似化合物との比較

Key Observations :

- Substituent Position: The 2,4-dimethoxy substitution in the target compound vs.

- Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy analogs, which may improve cellular uptake .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas the target relies on methoxy/ethoxy oxygen for weaker polar interactions .

Antiviral and Protein Interaction

- PAAPE (): Exhibits strong interaction with the SARS-CoV-2 SPIKE protein due to its 4-ethoxyphenyl group, similar to the target compound. However, the absence of a 2,4-dimethoxy group in PAAPE reduces its binding diversity compared to the target .

- PAAPA (): A dimethylamino-substituted chalcone shows higher ACE2 affinity than methoxy/ethoxy analogs, suggesting electron-donating groups enhance target engagement .

Antimalarial Activity

- (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): Achieves 38.16% inhibition of PfFd-PfFNR interaction, highlighting the efficacy of 2,4-dimethoxy substitution. The target compound’s ethoxy group may further optimize hydrophobic binding pockets .

Antibacterial and Anti-Efflux Activity

- (2E)-3-(Acridin-4-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (): Shows MIC values of 12.5 µM against S. aureus.

Crystallographic and Computational Insights

- Crystal Packing: The 3,4-dimethoxyphenyl analog () forms O–H···O hydrogen bonds, whereas the target’s ethoxy and 2,4-dimethoxy groups likely favor C–H···O interactions or van der Waals forces due to the absence of hydroxyl donors .

- Docking Studies : Methoxy/ethoxy chalcones with para-substitutions (e.g., 4-ethoxy) exhibit better alignment with hydrophobic enzyme pockets compared to ortho-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。